5-(3,4-Dimethoxyphenyl)isoxazole
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Overview
Description
5-(3,4-Dimethoxyphenyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxyphenyl)isoxazole can be achieved through various methods. One common approach involves the [3+2] cycloaddition reaction between nitrile oxides and alkynes. For instance, the reaction of 3,4-dimethoxybenzohydroxamic acid with acetic anhydride and sodium acetate can generate the nitrile oxide intermediate, which then reacts with an alkyne to form the desired isoxazole .
Industrial Production Methods
Industrial production of isoxazoles, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. Microwave-assisted synthesis and catalyst-free methods are also explored to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)isoxazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)isoxazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. The compound’s structure allows it to bind to these targets and modulate their activity, resulting in therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethoxyphenylisoxazole
- 3,4,5-Trimethoxyphenylisoxazole
- 3,4-Dimethoxyphenylisoxazole
Uniqueness
5-(3,4-Dimethoxyphenyl)isoxazole is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit distinct pharmacological properties and synthetic versatility .
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C11H11NO3/c1-13-10-4-3-8(7-11(10)14-2)9-5-6-12-15-9/h3-7H,1-2H3 |
InChI Key |
KRHKFJUSJGBMEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NO2)OC |
Origin of Product |
United States |
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